molecular formula C16H20N4OS2 B6472910 4-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine-3-carbonyl)thiomorpholine CAS No. 2640866-20-0

4-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine-3-carbonyl)thiomorpholine

Cat. No.: B6472910
CAS No.: 2640866-20-0
M. Wt: 348.5 g/mol
InChI Key: NTLIQZMSZFCECZ-UHFFFAOYSA-N
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Description

The compound “4-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine-3-carbonyl)thiomorpholine” is a complex organic molecule. It is related to the class of compounds known as thiazolo[5,4-b]pyridines . These compounds have been studied for their potential as phosphoinositide 3-kinase inhibitors .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been synthesized . These compounds were prepared in seven steps from commercially available substances in moderate to good yields .


Molecular Structure Analysis

The molecular structure of these types of compounds can be complex. They are characterized by the presence of a thiazolo[5,4-b]pyridine core, which can form hydrogen bond interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite complex. For instance, the reaction of hydrazonoyl halides with certain compounds yielded a series of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines, and other derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For instance, one compound was reported to have a melting point of 168-170°C . The compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .

Future Directions

The future directions for research on these compounds could involve further exploration of their potential as therapeutic agents. For instance, some compounds showed potent inhibitory activity against phosphoinositide 3-kinases, suggesting potential for development as drugs .

Properties

IUPAC Name

[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS2/c21-15(19-6-8-22-9-7-19)12-2-1-5-20(11-12)16-18-13-10-17-4-3-14(13)23-16/h3-4,10,12H,1-2,5-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLIQZMSZFCECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(S2)C=CN=C3)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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